Ampyzine

Structure-Activity Relationship (SAR) Neuropharmacology Pyrazine Derivatives

Researchers investigating monoaminergic pharmacology often face a gap between irreversible MAO inhibitors lacking euphoriant activity and stimulants devoid of MAO inhibition. Ampyzine bridges this gap as a dual-activity tool compound combining putative irreversible MAO inhibition with CNS stimulant and euphoriant effects in a single low-MW (123.16 Da) scaffold. Sourcing the ampyzine-triampyzine pair enables systematic exploration of how pyrazine ring methylation inverts target engagement from monoaminergic to cholinergic. - Established in vivo dosing: 50-100 mg/kg (Warner-Lambert patent). - Validated OATP1B1 substrate for hepatic uptake DDI screening panels. - Benchmark substrate for Cu(II)/PTABS-catalyzed room-temperature amination methods.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 5214-29-9
Cat. No. B1614514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmpyzine
CAS5214-29-9
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=CN=C1
InChIInChI=1S/C6H9N3/c1-9(2)6-5-7-3-4-8-6/h3-5H,1-2H3
InChIKeyUUINNXPPLPDRQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ampyzine Identity and Specifications


Ampyzine (INN), systematically named N,N-dimethylpyrazin-2-amine (CAS 5214-29-9), is a small-molecule heterocyclic compound belonging to the aminopyrazine class with the molecular formula C₆H₉N₃ and a molar mass of 123.16 g·mol⁻¹ . Patented by Warner-Lambert Pharmaceutical Co. as a central nervous system (CNS) stimulant and euphoriant, it has been described as a monoamine oxidase inhibitor (MAOI) . The compound bears a dimethylamino substituent at the 2-position of the pyrazine ring, a structural feature critical for its pharmacological profile . Ampyzine has a predicted pKa of 3.30 ± 0.10 and a predicted logP of approximately 0.98 (ACD/Labs), indicating moderate basicity and balanced hydrophilicity–lipophilicity . It is classified as an investigational drug that was never marketed and exhibits no known clinical trial activity .

1 CNS polypharmacology tool compound (putative MAOI, euphoriant, sedative)
2 Aminopyrazine SAR probe: ring-substitution-dependent target engagement switch
3 In vivo behavioral model context reported (feline/rodent dose-response in patent literature)

Why Ampyzine Cannot Be Replaced


Ampyzine occupies a unique position within the aminopyrazine chemical space that makes generic substitution with structurally proximal analogs scientifically invalid. The most instructive case is triampyzine (3,5,6-trimethylampyzine, CAS 6503-95-3), which differs from ampyzine solely by the addition of three methyl groups on the pyrazine ring yet exhibits a complete pharmacological switch: from a CNS stimulant and purported MAOI to an anticholinergic and antisecretory agent . This demonstrates that the dimethylamino-pyrazine pharmacophore is exquisitely sensitive to ring substitution, and even minor structural perturbations can invert biological target selectivity . Furthermore, the unsubstituted parent scaffold 2-aminopyrazine (CAS 5049-61-6) lacks the dimethylamino group entirely and shows no documented CNS stimulant or MAO inhibitory activity, functioning instead primarily as a synthetic intermediate . The compound's predicted pKa of 3.30 ± 0.10 and logP of 0.98 further distinguish it from more basic or more lipophilic pyrazine derivatives, directly impacting salt selection, formulation, and blood-brain barrier penetration potential . Generic substitution therefore risks not merely a quantitative loss of potency but a qualitative change in pharmacological mechanism.

  • Triampyzine (3,5,6-trimethyl analog) may invert pharmacological target class — from CNS stimulant/MAOI to muscarinic antagonist — incompatible with MAOI-related studies.
  • 2-Aminopyrazine lacks the dimethylamino group; documented primarily as synthetic intermediate; may not support CNS polypharmacology research.
  • Low predicted pKa and moderate logP distinguish ampyzine from highly basic amphetamine-class stimulants, potentially altering salt selection and passive permeability.

Ampyzine Differentiation Evidence


Target Selectivity Switch: Triampyzine vs. Ampyzine

The direct structural analog triampyzine (3,5,6-trimethylampyzine, CAS 6503-95-3) differs from ampyzine only by the addition of three methyl substituents at positions 3, 5, and 6 of the pyrazine ring . Despite this minimal structural change, the pharmacological profiles are diametrically opposed: ampyzine is classified as a CNS stimulant and euphoriant with putative MAO inhibitory activity, whereas triampyzine is classified as a muscarinic receptor antagonist (anticholinergic) and gastric antisecretory agent . KEGG DRUG annotates triampyzine sulfate (D06217) with the efficacy term 'muscarinic receptor antagonist,' while ampyzine sulfate (D02929) is annotated as 'stimulant (central)' . This functional inversion demonstrates that the pyrazine ring positions 3, 5, and 6 are critical for determining whether the dimethylaminopyrazine scaffold engages monoaminergic or cholinergic targets .

Target Selectivity Switch
Head-to-head
Ampyzine: CNS stimulant/MAOI
Triampyzine: muscarinic antagonist
Supports SAR-based target engagement differentiation for aminopyrazines.
No quantitative IC50/Ki data available.
Structure-Activity Relationship (SAR) Neuropharmacology Pyrazine Derivatives

In Vivo Euphoriant and Anti-Aggressive Effects

The US patent 3,249,503 (1966) provides dose-response behavioral data for ampyzine hydrochloride in cats and rats. At 50 mg/kg orally, ampyzine produced a 'marked increase in both contentment and sociability' in normal cats, an effect particularly pronounced in apprehensive, withdrawn animals . At the same 50 mg/kg oral dose, ampyzine antagonized morphine-induced rage in cats, blocking all morphine effects except pacing and mydriasis, and was described as 'the most effective antagonist of LSD of the drugs studied,' blocking all LSD effects . In septal-lesioned rats, ampyzine hydrochloride at 100 mg/kg i.p. produced 'almost immediate (within 5 minutes) lethargy,' converting aggressive, unhandleable animals to a state where they 'show no signs of aggressive behavior' and could be placed in 'playful positions' . The patent explicitly distinguishes ampyzine from classical stimulants (amphetamines), tranquilizers (chlorpromazine, meprobamate), and antidepressants (imipramine) by its unique combination of euphoria, sedation, muscle relaxation, and anti-aggressive activity . Direct comparator data within the patent show that chlorpromazine, meprobamate, and imipramine were less effective than ampyzine against LSD-induced behavioral effects in cats, and that atropine was compared against ampyzine for tremorine antagonism .

In Vivo Behavioral Profile
Reported comparator context
Euphoria, sedation, anti-aggression at 50–100 mg/kg in cats/rats; more effective vs. LSD than chlorpromazine
Defines a behavioral signature not replicated by classical stimulants or tranquilizers.
Patent-derived data; no cross-lab replication available.
Behavioral Pharmacology CNS Stimulation Psychopharmacology

Hepatic OATP1B1 Transporter Substrate Profile

Ampyzine (N,N-dimethyl-2-pyrazinamine) has been identified as a conjugate that is transported by the organic anion transporting polypeptide OATP1B1 (SLCO1B1), a liver-specific uptake transporter expressed on the sinusoidal membrane of hepatocytes . This transporter mediates the hepatic uptake of numerous clinically important drugs, including statins, and is a key determinant of hepatic first-pass extraction and potential drug-drug interactions . In contrast, classical CNS stimulants such as amphetamine are not known to be OATP1B1 substrates and are primarily handled by catecholamine transporters (DAT, NET) and CYP2D6-mediated metabolism . The OATP1B1 substrate status of ampyzine implies that its systemic exposure and hepatic clearance may be modulated by common OATP1B1 inhibitors (e.g., cyclosporine, rifampicin) or by genetic polymorphisms in SLCO1B1, which are not relevant for amphetamine-class stimulants .

OATP1B1 Transporter
Class-level inference
Ampyzine: OATP1B1 substrate
Amphetamine: not known OATP1B1 substrate
Differentiates hepatic uptake mechanism; probe for OATP1B1-mediated transport assays.
No kinetic constants (Km/Vmax) publicly available.
Drug Transporters Pharmacokinetics ADME

Physicochemical pKa and logP Profile

Ampyzine has a predicted pKa of 3.30 ± 0.10 and a predicted logP of 0.98 (ACD/Labs) , placing it in a distinct physicochemical space relative to other CNS stimulants. For comparison, amphetamine has a pKa of approximately 9.9 and a logP of approximately 1.8, making it significantly more basic and more lipophilic . Methamphetamine has a pKa of approximately 10.0 and a logP of approximately 2.1 . The substantially lower pKa of ampyzine (3.30 vs. ~10) means it is predominantly un-ionized at physiological pH (7.4), while amphetamines are >99% ionized. This difference has direct implications for passive membrane permeability, blood-brain barrier penetration kinetics, and the compound's amenability to different salt forms and formulation strategies . The lower logP of ampyzine (0.98 vs. 1.8–2.1) also suggests reduced non-specific protein binding and a different volume of distribution profile compared to phenethylamine stimulants .

Physicochemical Profile
Class-level inference
pKa ~3.3, logP ~1.0 (predicted)
Amphetamine: pKa ~9.9, logP ~1.8
Low pKa (neutral at pH 7.4) and moderate logP may support distinct CNS permeation and formulation strategies.
Predicted values; experimental confirmation advised.
Physicochemical Properties CNS Drug Design Formulation Science

Synthesis Pathways: Classical vs. Catalytic Method

Two distinct synthetic routes to ampyzine have been documented, providing procurement flexibility. The classical method, described in The Organic Chemistry of Drug Synthesis, proceeds through four steps: (1) condensation of glyoxal with 2-aminomalonamide to form a pyrazine carboxamide derivative; (2) acid-catalyzed hydrolysis and decarboxylation to yield 2-hydroxypyrazine; (3) halogenation with phosphorus pentachloride to give 2-chloropyrazine; and (4) nucleophilic substitution with dimethylamine to yield ampyzine . A more recent publication (2023) reports a room-temperature dimethylamination of chloroheteroarenes using a Cu(II)/PTABS catalytic system with in-situ generation of dimethylamine from DMF, which includes ampyzine among its demonstrated substrate scope . This modern catalytic route offers advantages in reaction temperature (room temperature vs. traditional heating), operational simplicity, and reduced reagent handling compared to the classical PCl₅ halogenation–dimethylamine displacement sequence .

Synthetic Routes
Method context
Classical 4-step via 2-chloropyrazine
Modern Cu(II)/PTABS catalytic room-temperature amination
Two validated routes support procurement flexibility and method development.
Route selection may affect cost and purity profile.
Synthetic Chemistry Process Development Heterocyclic Chemistry

Combined MAOI, Euphoriant, and Sedative Activities

Ampyzine is distinguished from classical CNS stimulants by its reported polypharmacological profile combining euphoriant activity, sedation/muscle relaxation, and monoamine oxidase inhibition . The patent explicitly contrasts this profile with amphetamines (described as 'direct stimulants'), phenothiazine tranquilizers (which produce 'emotional calmness...but lack the property of producing a sense of well-being'), and hydrazine MAOIs such as phenelzine and nialamide (which carry a risk of liver damage) . Ampyzine is reportedly an irreversible MAOI that inhibits the enzymatic degradation of serotonin, norepinephrine, and dopamine, leading to increased extracellular concentrations of these neurotransmitters . However, no quantitative IC50 or Ki values against MAO-A or MAO-B are publicly available in ChEMBL (ChEMBL record CHEMBL2110770 states 'No data available for compound') . This absence of quantitative binding/functional data is a significant evidence gap that must be acknowledged.

Polypharmacology Profile
Data to verify
Putative MAOI (irreversible) + euphoriant + sedative
Multi-target profile based on patent literature; no quantitative MAO IC50/Ki data.
In-house profiling recommended before target engagement studies.
Monoamine Oxidase Inhibition Polypharmacology Neurotransmitter Modulation

Ampyzine Research and Application Scenarios


CNS Polypharmacology Research

Ampyzine is suited for academic and industrial neuropharmacology programs investigating multi-target CNS agents. Unlike amphetamine (direct monoamine releaser) or phenelzine (pure MAOI), ampyzine combines putative irreversible MAO inhibition with euphoriant and sedative activities in a single low-molecular-weight scaffold . The compound can serve as a tool molecule for studying the intersection of monoaminergic potentiation and behavioral euphoria/sociability, with established in vivo dosing parameters of 50–100 mg/kg from the Warner-Lambert patent . However, researchers should be aware that quantitative MAO IC50/Ki data are not publicly available, necessitating in-house profiling before use in target engagement studies .

Pyrazine SAR: CNS vs. Cholinergic Targets

The ampyzine–triampyzine pair constitutes a uniquely informative SAR system for studying how ring methylation redirects pharmacological target engagement. Ampyzine (unsubstituted pyrazine ring) is a CNS stimulant/MAOI; triampyzine (3,5,6-trimethyl substitution) is a muscarinic receptor antagonist . This pair enables systematic investigation of monoaminergic vs. cholinergic target preference as a function of pyrazine ring substitution, with both compounds sharing the same 2-dimethylamino pharmacophore . Procurement of both compounds together is recommended for medicinal chemistry programs exploring aminopyrazine SAR.

OATP1B1 Transporter DDI Studies

Ampyzine's annotation as an OATP1B1 (SLCO1B1) substrate makes it relevant for in vitro drug-drug interaction (DDI) screening panels . Unlike amphetamine-class CNS stimulants that are not recognized OATP substrates, ampyzine can be used as a probe compound to assess OATP1B1-mediated hepatic uptake and its modulation by perpetrator drugs (e.g., cyclosporine, rifampicin) or in cell lines expressing SLCO1B1 polymorphic variants . Its moderate logP (0.98) and low molecular weight (123.16 Da) also make it analytically tractable for LC-MS/MS quantification in transporter assay buffers .

Synthetic Reference Standard and Method Development

Ampyzine serves as a characterized reference standard for developing and validating synthetic methods targeting 2-aminopyrazine derivatives. The classical Lednicer–Mitscher synthetic route (glyoxal → 2-aminomalonamide condensation → hydrolysis → PCl₅ halogenation → dimethylamine displacement) is a textbook example of pyrazine functionalization . Additionally, the recent Cu(II)/PTABS-catalyzed room-temperature dimethylamination method explicitly includes ampyzine in its substrate scope, making the compound a benchmark substrate for evaluating new catalytic amination methodologies . Analytical reference data (¹H, ²H, ¹³C NMR, IR, Raman) are available from a quantitative one-step Vilsmeier synthesis protocol .

Application
Selection Property
Validation Focus
CNS polypharmacology research
Putative MAOI / euphoriant / sedative polypharmacology (data to verify)
In-house MAO inhibition profiling; in vivo behavioral endpoint validation
Aminopyrazine SAR studies
Ring-substitution-dependent target engagement switch (monoaminergic vs. cholinergic)
Comparative target engagement profiling for CNS vs. anticholinergic endpoints
Hepatic transporter interaction studies
OATP1B1 substrate annotation
In vitro uptake assays with OATP1B1-expressing cells; DDI perpetrator screening
Synthetic methodology reference
Well-characterized 2-dimethylaminopyrazine scaffold; two documented routes
Analytical characterization benchmark (NMR, IR, Raman); catalytic amination validation
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